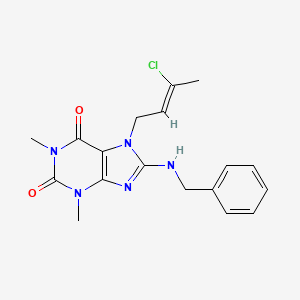
8-(Benzylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Benzylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purine derivatives. Purines are critical to many biological processes, including cellular respiration and DNA/RNA synthesis. This particular compound is noted for its unique structure, combining a benzylamino group, a chlorobut-2-en-1-yl chain, and a dimethylated purine core.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. Commonly, the procedure starts with the preparation of the purine core, which can be synthesized through the condensation of formamide derivatives. Subsequently, the 7-(3-chlorobut-2-en-1-yl) chain and the 8-(benzylamino) group are introduced through nucleophilic substitution reactions using appropriate chlorinated intermediates and benzylamine.
Industrial Production Methods: : Industrial production can be scaled by optimizing reaction conditions, such as temperature, solvent choice, and catalyst use. Automated synthesis with flow chemistry techniques can improve yields and reduce reaction times.
化学反应分析
Types of Reactions It Undergoes: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be reduced to remove the chlorobut-2-en-1-yl moiety or oxidized to introduce additional functional groups.
Common Reagents and Conditions: : Oxidation might involve agents like potassium permanganate or chromium trioxide, whereas reduction could utilize lithium aluminium hydride. Substitution reactions might use nucleophiles like sodium methoxide under mild conditions.
Major Products Formed: : Major products from these reactions include derivatives where the 3-chlorobut-2-en-1-yl chain is replaced or modified, potentially generating new analogs for further study.
科学研究应用
This compound has diverse scientific research applications : This compound has diverse scientific research applications: In Chemistry : It serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to be a scaffold for creating new compounds with potential biological activities. In Biology and Medicine : It could be studied for its potential to inhibit enzyme activity, particularly those involved in purine metabolism. This makes it a candidate for developing drugs targeting diseases like cancer and viral infections. In Industry : The compound could be used in the synthesis of specialty chemicals or as a ligand in coordination chemistry, creating complexes with metals for catalytic processes.
作用机制
Mechanism by Which It Exerts Its Effects : The compound may interact with specific molecular targets, such as enzymes involved in nucleotide synthesis or metabolic pathways. It could inhibit enzyme activity by binding to the active site or altering enzyme conformation.
Molecular Targets and Pathways Involved : These include enzymes like xanthine oxidase or dihydrofolate reductase, key players in nucleotide metabolism. By inhibiting these enzymes, the compound could affect cellular replication and growth, explaining its potential anti-cancer properties.
相似化合物的比较
Comparison with Other Similar Compounds : Compared to other purine derivatives, this compound stands out due to its unique combination of substituents, which could result in different biological activities. Similar compounds might include other benzylamino purines or chlorobutyl-substituted purines, but the specific structural combination here could offer distinct advantages in binding affinity or metabolic stability.
List of Similar Compounds
6-Benzylaminopurine
3-Chlorobutylpurine
1,3-Dimethylxanthine (Theobromine)
8-Benzylamino-1,3-dimethylxanthine
This compound's unique structure and diverse reactivity make it a fascinating subject for ongoing research across multiple scientific disciplines.
属性
CAS 编号 |
478252-94-7 |
|---|---|
分子式 |
C18H20ClN5O2 |
分子量 |
373.8 g/mol |
IUPAC 名称 |
8-(benzylamino)-7-[(E)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20ClN5O2/c1-12(19)9-10-24-14-15(22(2)18(26)23(3)16(14)25)21-17(24)20-11-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,20,21)/b12-9+ |
InChI 键 |
NMPQVGJEJMTXFG-FMIVXFBMSA-N |
SMILES |
CC(=CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl |
手性 SMILES |
C/C(=C\CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl |
规范 SMILES |
CC(=CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


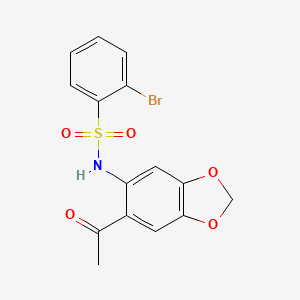
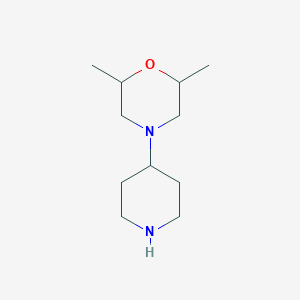
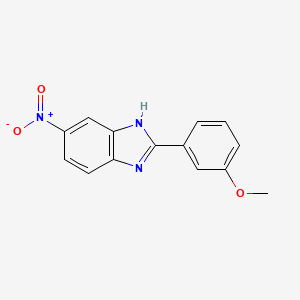
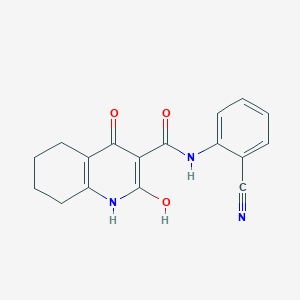
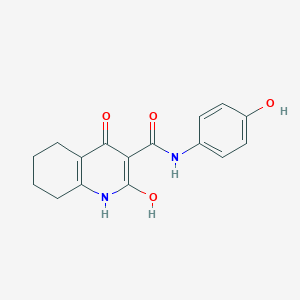
![2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B7773680.png)
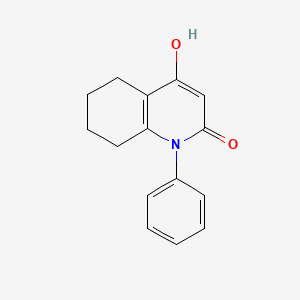
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773693.png)
![6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B7773707.png)
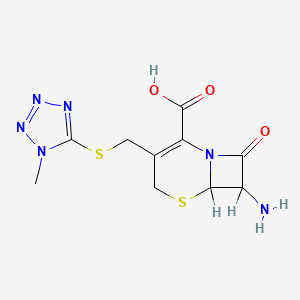
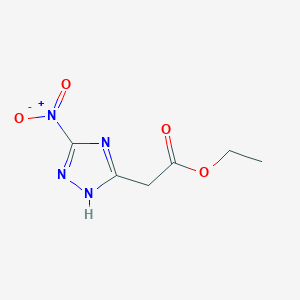

![7-[(Z)-3-chlorobut-2-enyl]-8-(3-imidazol-1-ylpropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773728.png)
![7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773741.png)
